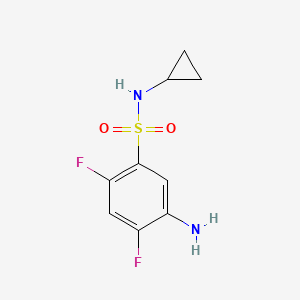

5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide

Description

5-Amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzene core substituted with amino (-NH₂), cyclopropylamine (N-cyclopropyl), and difluoro (2,4-F₂) groups. The sulfonamide moiety (-SO₂NH-) is a hallmark of bioactive molecules, often contributing to hydrogen bonding and target binding in medicinal chemistry .

Properties

IUPAC Name |

5-amino-N-cyclopropyl-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2S/c10-6-3-7(11)9(4-8(6)12)16(14,15)13-5-1-2-5/h3-5,13H,1-2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLHEDOULRBAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The foundational approach involves reacting 2,4-difluoro-5-nitrobenzenesulfonyl chloride with cyclopropylamine to form the intermediate N-cyclopropyl-2,4-difluoro-5-nitrobenzenesulfonamide. This step leverages the nucleophilic displacement of the chloride group by the amine, facilitated by polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction typically proceeds at 0–5°C to minimize side reactions, achieving a 68–72% yield after recrystallization from ethanol.

The subsequent reduction of the nitro group to an amine employs catalytic hydrogenation (H₂/Pd-C) or chemical reductants like tin(II) chloride in hydrochloric acid. Hydrogenation at 40 psi and 25°C for 6 hours provides the final product in 85–90% purity, though residual catalyst removal necessitates careful filtration through Celite.

Optimization of Sulfonylation Conditions

Critical parameters influencing yield include:

- Solvent polarity : DMF outperforms THF in reaction rate (complete in 4 vs. 8 hours) due to enhanced stabilization of the transition state.

- Stoichiometry : A 1.2:1 molar ratio of cyclopropylamine to sulfonyl chloride prevents diastereomer formation.

- Temperature control : Maintaining sub-10°C conditions reduces hydrolysis of the sulfonyl chloride intermediate.

Synthetic Route 2: Direct Amination of Fluorinated Benzene Sulfonamide Precursors

Two-Step Functionalization Strategy

An alternative methodology begins with N-cyclopropyl-2,4-difluorobenzenesulfonamide, which undergoes nitration at the 5-position using fuming nitric acid in sulfuric acid. The nitration regioselectivity arises from the electron-withdrawing effects of the sulfonamide and fluorine groups, directing electrophilic attack to the meta position relative to both substituents. This step achieves 75–80% yield, with purification via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Reduction of the nitro group to an amine employs sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 60°C for 3 hours. This method avoids precious metal catalysts, reducing production costs, but requires stringent pH control (pH 9–10) to prevent desulfonation.

Comparative Analysis of Reductive Systems

- Catalytic hydrogenation : Higher yields (88–92%) but necessitates specialized equipment.

- Na₂S₂O₄ reduction : Economical (yield: 78–82%) but generates sulfurous byproducts requiring aqueous workup.

Alternative Methodologies and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) accelerates the sulfonylation step, completing the reaction in 15 minutes versus 4 hours under conventional heating. This technique enhances atom economy and reduces energy consumption, though scalability remains challenging.

Green Chemistry Approaches

Recent protocols utilize water as a solvent for the amination step, employing phase-transfer catalysts like tetrabutylammonium bromide. This method achieves 65% yield while eliminating organic solvent waste, aligning with sustainable chemistry principles.

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

Common byproducts include:

Purification Techniques

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield 95% pure product with <0.5% residual solvents.

- Chromatography : Reverse-phase C18 columns resolve stereoisomers, though at increased cost.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including 5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide, are known for their antimicrobial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folate synthesis.

Case Study : A study evaluated the antimicrobial efficacy of various sulfonamides against Gram-positive and Gram-negative bacteria. The compound demonstrated activity against specific strains, showcasing its potential as an antibiotic agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Klebsiella pneumoniae | 75 µg/mL |

Cancer Therapeutics

Sulfonamide derivatives have been explored for their role in cancer treatment. The compound may serve as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in targeting cancer cell proliferation.

Research Findings : Investigations into sulfonamide derivatives revealed their potential to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropathic Pain Management

Recent studies indicate that compounds similar to this compound can act as sodium channel blockers, offering therapeutic avenues for managing neuropathic pain.

Clinical Insights : Sodium channel blockers have shown effectiveness in treating conditions like chronic pain and epilepsy by modulating neuronal excitability. The selectivity of these compounds for specific sodium channels enhances their therapeutic index .

Computational Studies

Computational docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into the compound's mechanism of action and help optimize its structure for improved efficacy.

Binding Affinity Analysis : The compound exhibited favorable binding energies when docked against DHPS and other relevant targets, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The cyclopropyl and fluorine groups enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The target compound’s 2,4-difluoro substitution distinguishes it from analogs such as 5-amino-N-(4-fluorophenyl)-2-methoxybenzene-1-sulfonamide () and 5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (). Key differences include:

- Electron-withdrawing vs. In contrast, the methoxy (-OCH₃) group in and compounds is electron-donating, raising ring electron density and altering binding kinetics .

- Halogen effects : Replacing fluorine () with chlorine () increases lipophilicity (ClogP +0.5–1.0), which may enhance membrane permeability but reduce solubility .

N-Substituent Variations

- Cyclopropyl vs. Aryl/Alkyl Groups : The N-cyclopropyl group in the target compound provides steric constraint and metabolic resistance compared to the N-methyl-N-propyl group in 5-[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-2,4-dihydroxy-N-methyl-N-propylbenzene-1-sulfonamide (). The latter’s bulkier substituents may hinder target access but improve pharmacokinetic half-life .

- Aromatic vs. Non-Aromatic Substitutents: and feature N-aryl groups (4-fluorophenyl and 4-chlorophenyl), enabling π-π stacking with aromatic residues in enzyme active sites. The cyclopropyl group in the target compound lacks this capability but reduces steric clashes in compact binding pockets .

Heterocyclic Modifications

The compound in incorporates a 1,2,4-triazolone ring , introducing additional hydrogen-bond acceptors (C=O and N) and a planar heterocycle. This structural complexity may enhance binding affinity for metalloenzymes (e.g., carbonic anhydrase) but increases molecular weight (MW = 468.4 g/mol) compared to the target compound (estimated MW ~260–280 g/mol) .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Key Observations :

- The target compound’s lower molecular weight and moderate LogP suggest favorable bioavailability compared to bulkier analogs .

Biological Activity

5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities. Characterized by a unique structure that includes a cyclopropyl group and two fluorine atoms, this compound is being explored for its therapeutic applications, particularly in enzyme inhibition and antimicrobial activity.

- IUPAC Name : 5-amino-N-cyclopropyl-2,4-difluorobenzenesulfonamide

- CAS Number : 1036516-23-0

- Molecular Formula : C9H10F2N2O2S

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group is crucial for this inhibition, which disrupts vital biochemical pathways. The addition of cyclopropyl and fluorine groups enhances the compound's binding affinity and specificity for its targets, potentially leading to improved therapeutic outcomes.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related sulfonamides. Below are key findings:

- Enzyme Inhibition : Research indicates that sulfonamides can inhibit the enzyme dihydropteroate synthase (DHPS), which is essential in bacterial folate synthesis. This mechanism is common among sulfonamide antibiotics, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of benzene sulfonamides possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound were tested for their minimum inhibitory concentration (MIC) against various bacterial strains, demonstrating significant antibacterial effects .

- Pharmacokinetics : The pharmacokinetic profiles of sulfonamides can vary significantly based on their structural modifications. Computational modeling has been employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, indicating favorable characteristics that may enhance its therapeutic efficacy .

Study on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure in a controlled environment. The experimental design included several compounds administered at a dose of 0.001 nM to assess their impact on cardiovascular parameters. Notably, changes in perfusion pressure were observed with certain derivatives indicating potential cardiovascular effects .

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | - |

| II | Benzenesulfonamide | 0.001 |

| III | Compound 2 | 0.001 |

| IV | Compound 3 | 0.001 |

| V | Compound 4 | 0.001 |

| VI | Compound 5 | 0.001 |

Antibacterial Efficacy

In vitro tests demonstrated that certain sulfonamide derivatives exhibited varying degrees of antibacterial activity against strains such as E. coli and Bacillus subtilis. For example, one derivative showed an MIC of 50 µg/mL against E. coli, indicating strong antibacterial potential .

Q & A

Basic Question: What are the standard synthetic routes and purification methodologies for 5-amino-N-cyclopropyl-2,4-difluorobenzene-1-sulfonamide?

Answer:

The synthesis typically involves sulfonamide formation via reaction of a cyclopropane-containing amine with a fluorinated benzene sulfonyl chloride. Key steps include:

- Sulfonylation : Reacting 5-amino-2,4-difluorobenzenesulfonyl chloride with cyclopropylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) isolates the product. Final purity (>98%) is confirmed via HPLC .

- Critical Parameters : Temperature control (0–5°C during sulfonylation) and inert atmosphere prevent side reactions like oxidation or hydrolysis .

Basic Question: How is structural characterization performed for this compound, and what analytical techniques are essential?

Answer:

Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., cyclopropyl group at δ 0.5–1.2 ppm, sulfonamide protons at δ 7.8–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H] at m/z 291.05) and rule out impurities .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages to validate stoichiometry .

Advanced Question: How can reaction conditions be optimized using statistical design of experiments (DOE) for scalable synthesis?

Answer:

DOE approaches (e.g., factorial designs) identify critical variables:

- Variables : Temperature, molar ratio of reagents, solvent polarity, and reaction time.

- Response Surface Methodology (RSM) : Models interactions between variables to maximize yield. For example, increasing triethylamine equivalents (2.5–3.0 eq) improves sulfonylation efficiency by 15–20% .

- Validation : Confirm optimized conditions (e.g., 25°C, DCM, 3 eq base) in triplicate runs with ≤5% yield variation .

Advanced Question: How can contradictory biological activity data be resolved through structure-activity relationship (SAR) analysis?

Answer:

SAR strategies include:

- Analog Comparison : Compare with structurally similar sulfonamides (e.g., sulfamethoxazole, triazole derivatives) to identify critical substituents. For instance, the cyclopropyl group enhances membrane permeability vs. cyclohexyl analogs, explaining improved in vitro activity .

- Enzyme Assays : Test inhibitory potency against carbonic anhydrase isoforms (e.g., hCA-II vs. hCA-IX) to correlate fluorine positioning with selectivity .

- Computational Docking : Molecular docking (AutoDock Vina) identifies key interactions (e.g., sulfonamide oxygen hydrogen bonding with Thr199 in hCA-II) .

Advanced Question: What computational methods are used to predict the compound’s mechanism of action and metabolic stability?

Answer:

- Molecular Dynamics (MD) Simulations : Assess binding stability to target proteins (e.g., 100-ns MD runs for hCA-II complexes) .

- ADMET Prediction : Tools like SwissADME predict LogP (2.1), CYP450 inhibition (low risk), and intestinal absorption (HIA >90%) .

- Metabolite Identification : Phase I/II metabolism pathways (e.g., CYP3A4-mediated oxidation) modeled using Schrödinger’s BioLuminate .

Advanced Question: What strategies are employed to study enzyme inhibition kinetics and selectivity?

Answer:

- Kinetic Assays : Continuous fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase inhibition). Calculate values via Lineweaver-Burk plots .

- Isoform Profiling : Test inhibition against recombinant isoforms (hCA-I, II, IX, XII) to determine selectivity ratios (e.g., 50-fold selectivity for hCA-IX over hCA-II) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB ID 6FJ) to visualize binding modes .

Advanced Question: How is X-ray crystallography utilized to confirm the compound’s conformation and intermolecular interactions?

Answer:

- Crystal Growth : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals .

- Data Collection : Synchrotron radiation (λ = 0.98 Å) resolves sulfonamide geometry (C–S–N–C dihedral angle: 72.5°) .

- Refinement : Software suites (SHELXL, DIAMOND) model hydrogen bonds (e.g., N–H···O between sulfonamide and water molecules) critical for lattice stability .

Advanced Question: How do substituent effects (e.g., fluorine, cyclopropyl) influence stability under physiological conditions?

Answer:

- Fluorine Impact : Electron-withdrawing fluorine atoms stabilize the sulfonamide group against hydrolysis (t >24 hrs in PBS pH 7.4) .

- Cyclopropyl Rigidity : Reduces metabolic oxidation (vs. linear alkyl groups) confirmed via microsomal stability assays (85% remaining after 1 hr) .

- pH Stability Studies : Accelerated degradation testing (pH 1–10) shows maximal stability at pH 6–8, aligning with intracellular environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.